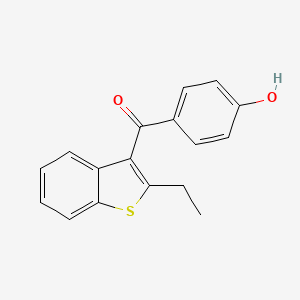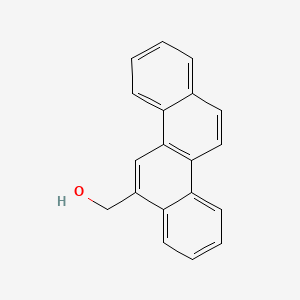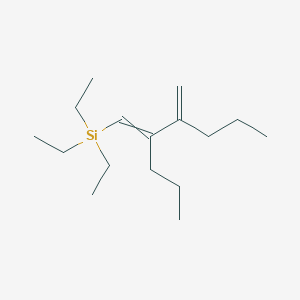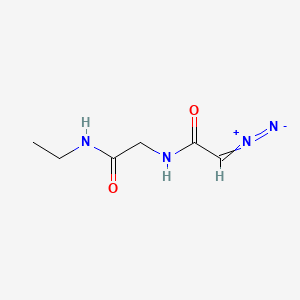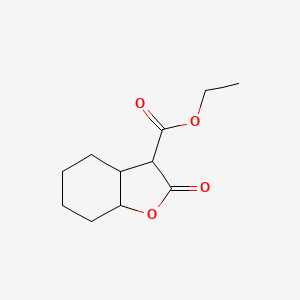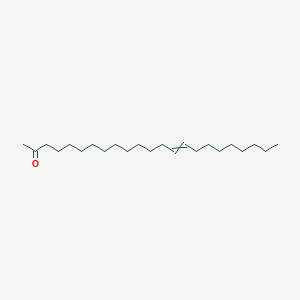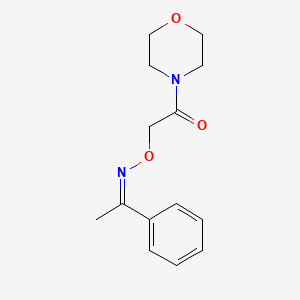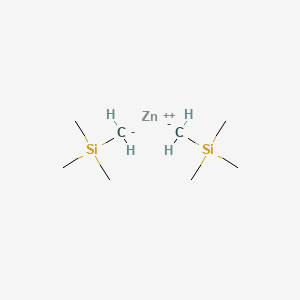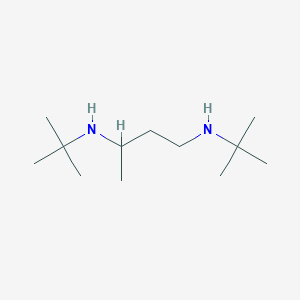
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at the 1 and 3 positions of a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butylbutane-1,3-diamine typically involves the reaction of tert-butylamine with a suitable butane derivative. One common method is the reductive amination of 1,3-dibromobutane with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of N1,N~3~-Di-tert-butylbutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of N1,N~3~-Di-tert-butylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. This can lead to the inhibition of enzyme activity or the stabilization of protein structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Di-tert-butylethylenediamine
- N,N’-Di-tert-butyl-1,2-diaminoethane
- N,N’-Di-tert-butyl-1,4-diaminobutane
Uniqueness
N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring selective binding or stabilization of molecular targets .
Propriétés
Numéro CAS |
37935-09-4 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
1-N,3-N-ditert-butylbutane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(14-12(5,6)7)8-9-13-11(2,3)4/h10,13-14H,8-9H2,1-7H3 |
Clé InChI |
PJCDFRWDMRCWFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(C)(C)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


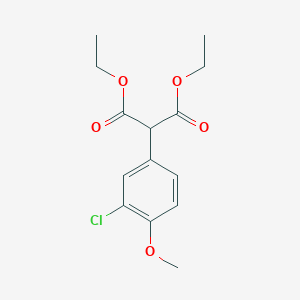
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
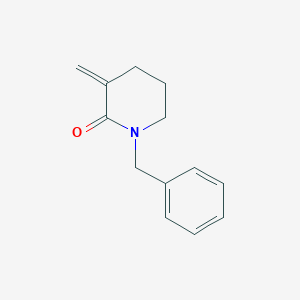
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
